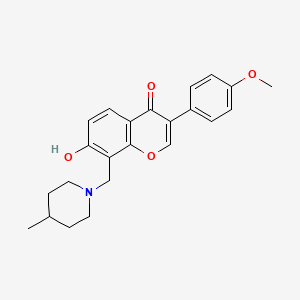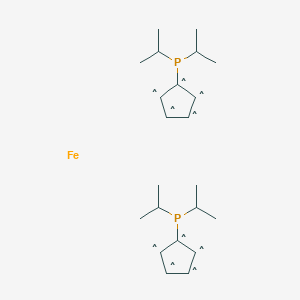![molecular formula C9H16F2N2O2 B2480200 3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid CAS No. 1182922-40-2](/img/structure/B2480200.png)
3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid is a chemical compound with the molecular formula C9H16F2N2O2 and a molecular weight of 222.23 g/mol This compound features a piperazine ring substituted with a 2,2-difluoroethyl group and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid typically involves the reaction of piperazine with 2,2-difluoroethyl bromide to form the intermediate 4-(2,2-difluoroethyl)piperazine. This intermediate is then reacted with acrylonitrile followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis likely involves similar steps as the laboratory preparation, with optimization for large-scale production, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The piperazine ring allows for substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The 2,2-difluoroethyl group and piperazine ring play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid: The parent compound.
3-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid: A similar compound with an additional carbon in the propanoic acid chain.
3-[4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid: A similar compound with a shorter acetic acid chain.
Uniqueness
This compound is unique due to the presence of the 2,2-difluoroethyl group, which imparts distinct chemical and biological properties. This fluorinated group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
3-[4-(2,2-difluoroethyl)piperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2N2O2/c10-8(11)7-13-5-3-12(4-6-13)2-1-9(14)15/h8H,1-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHLPNPFMCACAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2480120.png)




![3-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-(2-ethylhexyl)propanamide](/img/structure/B2480128.png)



![N-{[4-(4-fluorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B2480135.png)
![4-{[(2,4-dimethylphenyl)amino]methyl}-7-methoxy-2H-chromen-2-one](/img/structure/B2480137.png)
![2-[(2-Fluorophenyl)sulfonyl]acetohydrazide](/img/structure/B2480139.png)
![N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B2480140.png)
